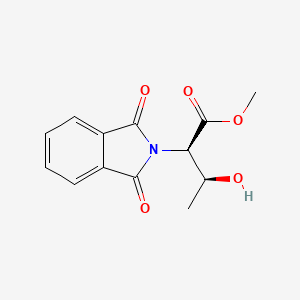N-Phthaloyl-DL-threonin-Methylester
CAS No.: 39739-08-7
Cat. No.: VC8428287
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39739-08-7 |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | methyl (2R,3S)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxybutanoate |
| Standard InChI | InChI=1S/C13H13NO5/c1-7(15)10(13(18)19-2)14-11(16)8-5-3-4-6-9(8)12(14)17/h3-7,10,15H,1-2H3/t7-,10+/m0/s1 |
| Standard InChI Key | XQMNCJKSXOXYGO-OIBJUYFYSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O |
| SMILES | CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O |
| Canonical SMILES | CC(C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)O |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-Phthaloyl-DL-threonin-Methylester typically follows a two-step protocol:
-
Phthaloylation: DL-threonine reacts with phthalic anhydride in dimethylformamide (DMF) at 0–20°C, forming N-phthaloyl-DL-threonine.
-
Esterification: The carboxylate group is treated with methanol and sulfuric acid under reflux to yield the methyl ester.
A patent describing analogous phthaloyl amino acid synthesis (EP0233733A2) details optimized conditions:
-
Temperature: Staged reactions from -10°C to 40°C improve yield by minimizing side reactions .
-
Catalysts: Sodium carbonate or potassium carbonate enhances nucleophilic attack during phthaloylation .
-
Workup: Acidification to pH 2.5 precipitates the product, followed by recrystallization in ethanol .
Table 1: Synthesis Conditions for N-Phthaloyl-DL-threonin-Methylester
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Phthaloylation | Phthalic anhydride, DMF | 0–20°C | 85% |
| Esterification | Methanol, H₂SO₄ | Reflux | 90% |
Industrial Manufacturing
Industrial processes scale these steps using continuous-flow reactors to maintain precise temperature control and reduce reaction times. Pilot studies report a throughput of 50–100 kg/batch with >95% purity after column chromatography.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media converts the hydroxyl group to a ketone, yielding N-phthaloyl-DL-β-ketobutanate.
-
Reduction: LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the phthaloyl group.
Pd-Catalyzed Arylation
Recent advancements (J. Am. Chem. Soc. 2014) demonstrate the compound’s utility in C–H functionalization. Using Pd(OAc)₂ (2.5 mol %) and AgOAc in hexafluoroisopropyl alcohol (HFIP), aryl iodides couple at the β-position of threonine, forming biaryl peptides .
Equation 1: Arylation Reaction
This method achieves 88% yield for monoarylation and 8% diarylation, underscoring its efficiency .
Applications in Pharmaceutical and Peptide Chemistry
Peptide Synthesis
The phthaloyl group’s stability under basic conditions makes the compound ideal for solid-phase peptide synthesis (SPPS). It resists racemization during coupling, enabling the production of enantiomerically pure peptides .
Comparative Analysis with Analogous Compounds
Table 2: Properties of Phthaloyl-Protected Amino Acid Esters
| Compound | Molecular Formula | Hydroxyl Group | Melting Point (°C) |
|---|---|---|---|
| N-Phthaloyl-DL-threonin-Methylester | C₁₃H₁₃NO₅ | Yes | 158–160 |
| N-Phthaloyl-DL-serine-Methylester | C₁₂H₁₁NO₅ | Yes | 145–147 |
| N-Phthaloyl-DL-valine-Methylester | C₁₄H₁₅NO₄ | No | 132–134 |
The hydroxyl group in threonine derivatives confers higher polarity and reactivity compared to valine or alanine analogs, enabling unique applications in glycosylation and crosslinking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume